molecular formula C32H23N B14176111 N,N,10-Triphenylphenanthren-9-amine CAS No. 880258-89-9

N,N,10-Triphenylphenanthren-9-amine

Cat. No.: B14176111
CAS No.: 880258-89-9
M. Wt: 421.5 g/mol
InChI Key: HVWHMRRQTCMIHL-UHFFFAOYSA-N
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Description

N,N,10-Triphenylphenanthren-9-amine is an organic compound characterized by its unique structure, which includes a phenanthrene core substituted with three phenyl groups and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,10-Triphenylphenanthren-9-amine typically involves the reaction of phenanthrene derivatives with triphenylamine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the phenyl groups onto the phenanthrene core .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N,N,10-Triphenylphenanthren-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,10-Triphenylphenanthren-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,10-Triphenylphenanthren-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: N,N,10-Triphenylphenanthren-9-amine is unique due to its combination of a phenanthrene core and triphenylamine substitution, which imparts distinct photophysical and chemical properties. This uniqueness makes it valuable for applications in organic electronics and as a fluorescent probe .

Properties

CAS No.

880258-89-9

Molecular Formula

C32H23N

Molecular Weight

421.5 g/mol

IUPAC Name

N,N,10-triphenylphenanthren-9-amine

InChI

InChI=1S/C32H23N/c1-4-14-24(15-5-1)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32(31)33(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H

InChI Key

HVWHMRRQTCMIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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